molecular formula C26H34ClN3O5S2 B3012645 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219187-10-6

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B3012645
CAS No.: 1219187-10-6
M. Wt: 568.14
InChI Key: QTSWIENWGWWGPY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex molecule featuring:

  • A 4-(N,N-diallylsulfamoyl)benzamido substituent, introducing sulfonamide functionality (often associated with enzyme inhibition) and allyl groups that may enhance reactivity or metabolic stability.
  • An isopropyl group at the 6-position, increasing lipophilicity and steric bulk.
  • An ethyl carboxylate ester at the 3-position, which can influence solubility and hydrolysis rates.
  • A hydrochloride salt, improving aqueous solubility for pharmacological or analytical applications.

Its synthesis and characterization likely involve advanced crystallographic methods, such as those enabled by the SHELX software suite .

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSWIENWGWWGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique thieno[2,3-c]pyridine core and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H33N3O5S2C_{24}H_{33}N_{3}O_{5}S_{2}, with a molecular weight of approximately 507.7 g/mol. The IUPAC name reflects its complex structure, which includes a thieno[2,3-c]pyridine moiety and sulfamoyl derivatives. The compound's unique structure suggests potential interactions with biological targets that warrant further investigation.

PropertyValue
Molecular FormulaC24H33N3O5S2
Molecular Weight507.7 g/mol
IUPAC Nameethyl 2-[[4-(diallylsulfamoyl)benzoyl]amino]-6-isopropyl-4H-thieno[2,3-c]pyridine-3-carboxylate
InChI KeyFGEDPWYGDBWERU-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. Detailed research is required to elucidate the exact mechanisms involved.

Antibacterial and Antifungal Properties

Research indicates that compounds similar in structure to ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi . The presence of the sulfamoyl group may enhance these effects by modifying the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound is another area of interest. Similar thieno-pyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at low concentrations of the compounds tested .
  • Anticancer Research : In vitro studies demonstrated that compounds structurally related to ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate induced apoptosis in breast cancer cell lines through caspase activation .

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives based on the core structure of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the benzamide and sulfamoyl groups significantly impact biological activity.
  • In Vivo Studies : Animal models have shown promising results regarding the safety profile and therapeutic efficacy of these compounds .

Comparison with Similar Compounds

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

Key Structural Differences :

  • Amino group replaces the 4-(N,N-diallylsulfamoyl)benzamido moiety.
  • Boc (tert-butoxycarbonyl) protecting group at the 6-position instead of isopropyl.
  • Lack of a sulfamoyl group and hydrochloride salt.

Functional Implications :

  • The Boc group is typically used to protect amines during synthesis, suggesting this compound is an intermediate rather than a final product.
  • Reduced steric hindrance compared to the isopropyl group may alter binding affinities in biological assays.
  • The absence of sulfonamide functionality limits its utility in sulfonamide-targeted therapies.

Safety Profile : Classified as a laboratory chemical, with handling precautions emphasizing avoidance of ignition sources and proper ventilation .

2-(4-(N,N-Dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride ()

Key Structural Differences :

  • Dibutylsulfamoyl group replaces the diallylsulfamoyl moiety.
  • Ethyl group at the 6-position instead of isopropyl.
  • Carboxamide replaces the ethyl carboxylate ester.

Functional Implications :

  • The ethyl group at the 6-position offers less steric hindrance than isopropyl, possibly improving binding to less bulky active sites.
  • The carboxamide group resists esterase-mediated hydrolysis, which could prolong metabolic stability compared to the carboxylate ester in the target compound.

Comparative Analysis Table

Property Target Compound Compound from Compound from
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine
6-Position Substituent Isopropyl Boc (tert-butoxycarbonyl) Ethyl
Sulfamoyl Group N,N-Diallyl None N,N-Dibutyl
Carboxylate/Carboxamide Ethyl carboxylate ester Ethyl carboxylate ester Carboxamide
Salt Form Hydrochloride None Hydrochloride
Key Applications Potential sulfonamide-targeted therapies Synthetic intermediate Lipophilic sulfonamide derivatives
Safety Considerations Likely requires standard lab precautions Avoid ignition sources Avoid heat and flames

Research Findings and Implications

  • Structural Determinants of Activity : The diallylsulfamoyl group in the target compound may offer a balance between lipophilicity and reactivity, contrasting with the dibutyl variant’s higher hydrophobicity . The isopropyl group likely optimizes steric interactions in target binding compared to ethyl or Boc substituents .
  • Metabolic Stability : The ethyl carboxylate ester in the target compound is prone to hydrolysis, whereas the carboxamide in ’s analog resists enzymatic cleavage, suggesting divergent pharmacokinetic profiles.
  • Synthetic Utility: The Boc-protected compound () serves as a precursor, highlighting the importance of protecting groups in constructing complex thienopyridine derivatives .

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